2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde
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Overview
Description
2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butylsulfanyl group at the second position and a chlorine atom at the third position
Preparation Methods
The synthesis of 2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with tert-butylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
Chemical Reactions Analysis
2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with specific amino acid residues.
Mechanism of Action
The mechanism of action of 2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde involves its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine, leading to the inhibition of enzyme activity. The tert-butylsulfanyl group can also modulate the compound’s lipophilicity and membrane permeability, affecting its overall biological activity .
Comparison with Similar Compounds
2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde can be compared with other similar compounds, such as:
2-(Tert-butylsulfanyl)benzaldehyde: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
3-Chlorobenzaldehyde: Lacks the tert-butylsulfanyl group, which can influence its solubility and interaction with biological targets.
2-(Tert-butylsulfanyl)-4-chlorobenzaldehyde: The position of the chlorine atom is different, which can lead to variations in chemical reactivity and biological effects.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-3-chlorobenzaldehyde |
InChI |
InChI=1S/C11H13ClOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3 |
InChI Key |
HGTGAKPEVRNVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C=CC=C1Cl)C=O |
Origin of Product |
United States |
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